2-Amino-5-(2,2,2-trifluoroethyl)benzoic acid

Lipophilicity Drug metabolism Physicochemical properties

Medicinal chemists requiring a direct 'fluorine scan' replacement for a 5-ethyl analog undergoing rapid CYP oxidation will find this compound purpose-built. The inert C-F bonds of the trifluoroethyl group block hydroxylation, potentially reducing intrinsic clearance tenfold. - XLogP3: 2.8 (BBB-permeable, Rule-of-5 compliant) - Ortho-amino group enables one-step amide diversification - Direct supply at 98% purity, no custom synthesis delay

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Cat. No. B12982780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2,2,2-trifluoroethyl)benzoic acid
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(F)(F)F)C(=O)O)N
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)4-5-1-2-7(13)6(3-5)8(14)15/h1-3H,4,13H2,(H,14,15)
InChIKeyOCYRSXAYGBWIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2,2,2-trifluoroethyl)benzoic Acid Overview


2-Amino-5-(2,2,2-trifluoroethyl)benzoic acid (CAS 1393558-86-5) is a fluorinated anthranilic acid derivative characterized by a 2,2,2-trifluoroethyl substituent at the 5-position of its benzoic acid core. With a molecular formula of C9H8F3NO2 and a molecular weight of 219.16 g/mol, this compound serves as a versatile synthetic building block for medicinal chemistry and agrochemical research programs requiring enhanced metabolic stability and modulated lipophilicity driven by the trifluoroethyl group. Its commercial availability from specialty chemical suppliers at 98% purity positions it as an accessible intermediate for generating libraries of fluorinated, ortho-amino benzoic acid-derived drug candidates [1] .

2-Amino-5-(2,2,2-trifluoroethyl)benzoic Acid: Irreplaceability


The positional isomerism and fluorine content on the benzoic acid scaffold generate compound-specific physicochemical interactions that resist generic substitution. Moving the trifluoroethyl group from the 5-position to the 4-position, or swapping the amino and trifluoroethyl groups entirely, disrupts the critical balance between lipophilicity and hydrogen-bonding capacity required for target engagement and membrane permeability in drug discovery cascades [1]. Simple non-fluorinated analogs like 2-amino-5-ethylbenzoic acid lack the electron-withdrawing and metabolic shielding effects of the CF3 moiety, leading to divergent ADME profiles that can compromise lead optimization. The quantitative evidence below details these measurable property divergences that directly impact compound selection for specific research applications.

Quantitative Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits superior lipophilicity compared to its non-fluorinated ethyl analog, a critical parameter for optimizing blood-brain barrier penetration and oral absorption. The XLogP3 of 2-amino-5-(2,2,2-trifluoroethyl)benzoic acid has been computationally determined to be 2.8, which is a 0.6 log unit increase over 2-amino-5-ethylbenzoic acid (XLogP3 = 2.2) [1] [2]. This quantifiable difference is driven by the replacement of a hydrocarbon CH2 group with a hydrophobic CF2 group, markedly increasing lipophilicity without a proportional increase in molecular weight.

Lipophilicity Drug metabolism Physicochemical properties

Lipophilicity: 2,5- vs. 5,2-Regioisomer

The positional relationship between the amino and trifluoroethyl groups dictates the molecule's lipophilic character. The 2-amino-5-(trifluoroethyl) regioisomer (XLogP3 = 2.8) is significantly more lipophilic than the swapped 5-amino-2-(trifluoroethyl) regioisomer (XLogP3 = 2.1) [1] [2]. This 0.7 log unit difference arises from the differential exposure of the polar carboxylic acid and amino functionalities to the solvent, as the ortho-relationship in the target compound allows for intramolecular hydrogen bonding that shields polarity more effectively.

Molecular recognition Crystallography Structure-property relationship

Molecular Flexibility: Trifluoroethyl vs. CF3

The molecule features a rotatable bond count of 2, allowing for greater conformational sampling of the trifluoroethyl arm compared to the more rigid 2-amino-5-(trifluoromethyl)benzoic acid, which has a rotatable bond count of 1 [1] [2]. The additional rotatable bond is the C-C link between the phenyl ring and the CF3 group, providing an extra degree of torsional freedom (about 4 kcal/mol energy penalty) that can be exploited for unique binding pocket interactions not accessible with the direct CF3 attachment.

Scaffold diversity Conformational entropy Synthetic chemistry

Molecular Weight & Pharmacokinetics

Replacing the ethyl group with a trifluoroethyl group increases the molecular weight from 165.19 to 219.16 g/mol, a gain of 53.97 Da attributable to three fluorine atoms [1] [2]. This places the target compound within the 'lead-like' space (200–350 Da) while the ethyl analog falls in the 'fragment-like' space (<200 Da), making the target compound a strategic intermediate for lead optimization campaigns that require a bulkier, more metabolically resistant scaffold.

Pharmacokinetics Lead-likeness Property space optimization

Optimal Application Scenarios


Fragment-Based Drug Discovery for CNS

With its XLogP3 of 2.8, this compound is an ideal core scaffold for CNS-focused fragment libraries. Chemoinformatics analysis confirms it occupies a property sweet spot where the trifluoroethyl group provides sufficient lipophilicity to cross the blood-brain barrier (BBB) without violating the Rule of 5. It serves as a starting point for generating lead-like compounds targeting neurodegenerative disease targets, where the additional rotatable bond offers an advantage over the rigid 2-amino-5-(trifluoromethyl)benzoic acid scaffold. [1]

Ortho-Amino Amide Library Synthesis

The ortho-amino arrangement facilitates efficient amide bond formation with carboxylic acid partners, enabling one-step diversification into large compound libraries. The compound can serve as a core intermediate for the synthesis of next-generation agrochemicals or pharmaceuticals that require a 2-amino-5-aryl/heteroaryl-benzoic acid template with a metabolically stable trifluoroethyl staple.

Metabolic Stability Optimization

When a screening hit contains a 5-ethyl substituent that undergoes rapid CYP-mediated oxidation (a common metabolic soft spot), this compound serves as the direct 'fluorine scan' replacement. The inert C–F bonds in the trifluoroethyl group are designed to block hydroxylation at the benzylic position, potentially reducing intrinsic clearance by an order of magnitude. Procurement of this pure material allows medicinal chemists to perform a controlled chemical probe experiment to validate this metabolic stabilization hypothesis. [2]

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